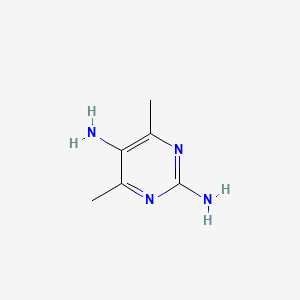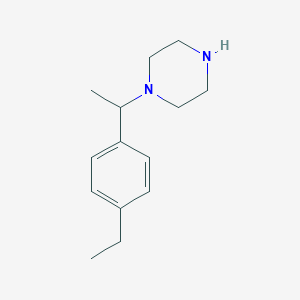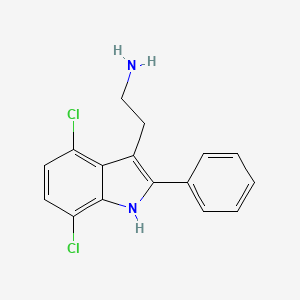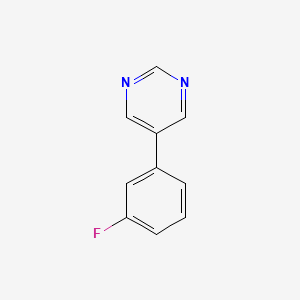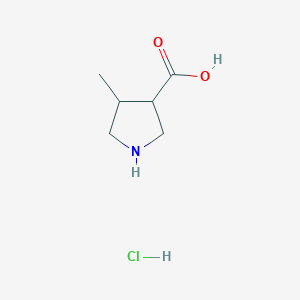
4-Methylpyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Michael Addition Reaction: The enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes is a common method.
Hydrogenation: The nitro group is then reduced to an amine, followed by cyclization to form the pyrrolidine ring.
Methylation: Introduction of the methyl group at the 4-position is achieved through selective alkylation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl group to a carboxyl group, forming 4-carboxypyrrolidine-3-carboxylic acid.
Reduction: Reduction of the carboxyl group can yield 4-methylpyrrolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective for reduction.
Nucleophiles: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 4-Carboxypyrrolidine-3-carboxylic acid.
Reduction: 4-Methylpyrrolidine.
Substitution: Various 4-substituted pyrrolidine derivatives.
Scientific Research Applications
4-Methylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the methyl group at the 4-position.
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride: Contains a hydroxyl group instead of a carboxyl group at the 3-position.
3-Methylpyrrolidine-3-carboxylic acid hydrochloride: Methyl group is at the 3-position instead of the 4-position.
Uniqueness
4-Methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
InChI Key |
GWZSHTKJOFTCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


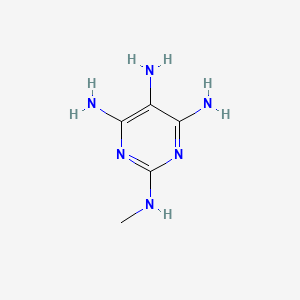
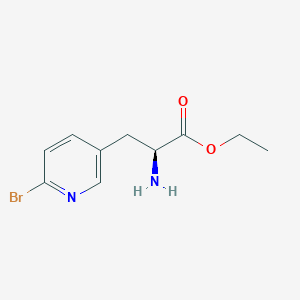

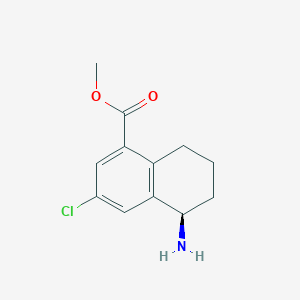
![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
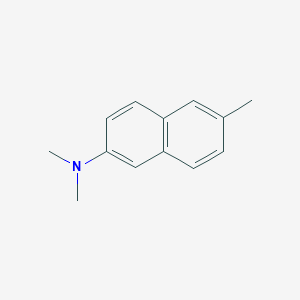
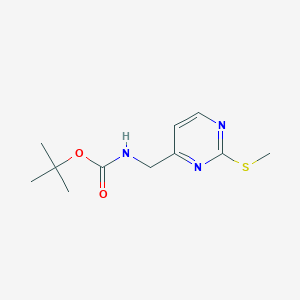
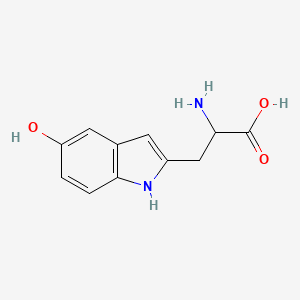
![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)
